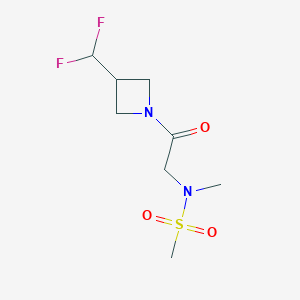

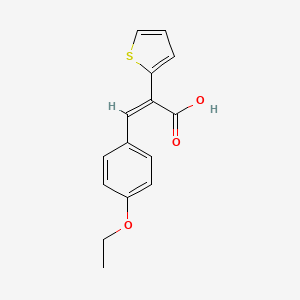

(E)-4-methyl-N-(phenyl(pyrrolidin-1-yl)methylene)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a key component in many pharmaceuticals and is used widely by medicinal chemists to create compounds for treating human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Scientific Research Applications

Gastroprotective and Ulcer Healing Properties

- Ebrotidine : A study highlighted the unique properties of ebrotidine, which shares a structural similarity with the benzenesulfonamide moiety. Ebrotidine, unlike other H2-blockers, displays remarkable gastroprotective properties and promotes events essential for mucosal repair and maintenance of mucosal integrity, potentially making it effective in treating ulcer disease (Slomiany et al., 1997).

Antimicrobial Properties

- p-Cymene : p-Cymene, a monoterpene, shows a range of biological activity including antimicrobial effects. As a major constituent of plant extracts used in traditional medicines, its antimicrobial properties have been extensively studied. This insight could be relevant for exploring the antimicrobial potential of benzenesulfonamide derivatives (Marchese et al., 2017).

Role in Drug Discovery and CNS Acting Drugs

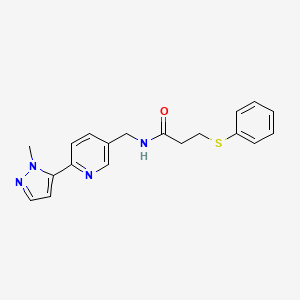

- Pyrrolidine in Drug Discovery : The pyrrolidine ring is a versatile scaffold in medicinal chemistry, especially for CNS-active compounds. The presence of the pyrrolidin-1-yl group in the compound of interest suggests potential for neurological applications. The stereogenicity of carbons in the pyrrolidine ring significantly influences the biological profile of drug candidates (Petri et al., 2021).

Carcinogenicity Evaluation

- Thiophene Analogues : A study on thiophene analogues of benzidine and 4-aminobiphenyl, which are structurally related to benzenesulfonamide, provides insights into the potential carcinogenicity of such compounds. These studies emphasize the importance of evaluating similar compounds for carcinogenicity to ensure safety (Ashby et al., 1978).

Future Directions

properties

IUPAC Name |

(NE)-4-methyl-N-[phenyl(pyrrolidin-1-yl)methylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-15-9-11-17(12-10-15)23(21,22)19-18(20-13-5-6-14-20)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3/b19-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOBGVHNBOVDLI-VHEBQXMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-methyl-N-(phenyl(pyrrolidin-1-yl)methylene)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)

![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)

![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)